Cefquinome sulfate chemical structure and properties
Cefquinome sulfate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] As a member of the β-lactam class of antibiotics, its potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens makes it a critical tool in treating a variety of severe infections in animals.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of cefquinome sulfate, tailored for professionals in the fields of pharmaceutical research and development.
Chemical Structure and Properties
Cefquinome is a semi-synthetic aminothiazolyl cephalosporin. Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key functional groups, including a quaternary quinolinium, an aminothiazolyl moiety, and an O-alkylated oxime, contribute to its high affinity for penicillin-binding proteins (PBPs) and its stability against β-lactamase enzymes.[1] The zwitterionic nature of the molecule is thought to facilitate its rapid penetration across the outer membranes of Gram-negative bacteria.[1]
The definitive chemical structure of the active pharmaceutical ingredient is cefquinome sulfate.
Table 1: Chemical Identifiers for Cefquinome Sulfate
| Identifier | Value |
| CAS Number | 118443-89-3 |
| Molecular Formula | C₂₃H₂₄N₆O₅S₂ · H₂SO₄ |
| Molecular Weight | 626.68 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[3][4] |
| InChI Key | KYOHRXSGUROPGY-OFNLCGNNSA-N[5] |
| SMILES | CO\N=C(/C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)[O-])C[n+]3cccc4CCCCc34)\c5csc(N)n5.OS(=O)(=O)O[4] |
Table 2: Physicochemical Properties of Cefquinome Sulfate
| Property | Value | Source(s) |
| Melting Point | 161-166 °C or 190-205 °C | [6] |
| pKa | 3.85 ± 0.5 | [7] |
| Appearance | White to light yellow powder | |
| Solubility | DMSO: 30 mg/mL, 100 mg/mL, 125 mg/mLDMF: 10 mg/mLMethanol: Slightly solubleWater: 9 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [5][8] |
| UV λmax | 267 nm | [5][8] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal activity of cefquinome sulfate stems from its ability to inhibit the synthesis of the bacterial cell wall. This process is primarily mediated through the covalent binding and subsequent inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[9]
PBPs are transpeptidases, carboxypeptidases, and endopeptidases located on the inner membrane of the bacterial cell wall.[10] Their primary function is to catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains of the nascent peptidoglycan chains. This cross-linking provides the structural integrity and rigidity of the cell wall.[11]
By binding to the active site of PBPs, cefquinome effectively blocks their enzymatic activity.[9] This disruption of peptidoglycan synthesis leads to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell. Consequently, the cell undergoes lysis, resulting in bacterial death.
Caption: Mechanism of action of Cefquinome Sulfate.
Experimental Protocols
Determination of pKa by Capillary Zone Electrophoresis (CZE)
The acid dissociation constant (pKa) of cefquinome sulfate has been determined using capillary zone electrophoresis.[7]
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary.
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Buffers: A series of buffers with varying pH values are prepared.
-
Procedure:
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The electrophoretic mobility of cefquinome sulfate is measured at different pH values.
-
A plot of electrophoretic mobility versus pH is generated.
-
The pKa value is determined by fitting the data to the appropriate equation using non-linear regression.[7]
-
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the stability of cefquinome sulfate and for its quantification in various matrices.[12]
-
Instrumentation: An HPLC system with a UV-VIS detector.
-
Column: A C18 stationary phase column (e.g., LiChroCART RP-18, 5 µm particle size, 125 mm x 4 mm).[12]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10:90 v/v, 0.02 M phosphate buffer at pH 7.0).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at 268 nm.[12]
-
Procedure for Stability Studies:
-
Cefquinome sulfate is subjected to stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation.
-
Degraded samples are then analyzed by the developed HPLC method to separate the parent drug from any degradation products.
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The method is validated for linearity, accuracy, precision, and robustness according to ICH guidelines.
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Caption: HPLC workflow for stability testing.
Conclusion
Cefquinome sulfate remains a significant antibiotic in veterinary medicine due to its potent and broad-spectrum activity. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective and safe use, as well as for the development of new and improved formulations. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this important cephalosporin.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. Cefquinome Sulfate | C23H26N6O9S3 | CID 9577261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cefquinome sulfate | CAS 118443-89-3 | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 118443-89-3 CAS MSDS (Cefquinome sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. brieflands.com [brieflands.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Stability-indicating HPLC method for the determination of cefquinome sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
